7-Ethyl-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Ethyl-2,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety.
Scientific Research Applications
7-Ethyl-2,7-diazaspiro[3.5]nonane has numerous applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods may involve continuous flow processes and advanced purification techniques to ensure high-quality output. The use of automated systems and real-time monitoring can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2,7-diazaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Ethyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. By binding to the mutated cysteine residue in the KRAS protein, these derivatives can inhibit its activity and exert anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but lacks the ethyl group at the 7-position.
2-Oxa-7-azaspiro[3.5]nonane: This compound contains an oxygen atom in place of one of the nitrogen atoms in the spirocyclic ring.
7-Methyl-2,7-diazaspiro[3.5]nonane: This compound has a methyl group instead of an ethyl group at the 7-position.
Uniqueness
7-Ethyl-2,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-ethyl-2,7-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-5-3-9(4-6-11)7-10-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVZCGKOTXVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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